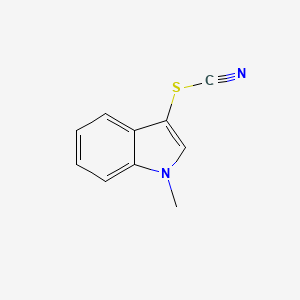
1H-Isoindol-1-one, 2-amino-2,3-dihydro-
Overview
Description
1H-Isoindol-1-one, 2-amino-2,3-dihydro- is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by a fused ring system consisting of a benzene ring and a five-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the reduction of isoindoline-1,3-dione derivatives. The reaction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired product .
Industrial production methods may involve the catalytic hydrogenation of isoindoline-1,3-dione derivatives in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient and scalable production of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- .
Chemical Reactions Analysis
1H-Isoindol-1-one, 2-amino-2,3-dihydro- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted isoindoline derivatives and various functionalized isoindoline-1,3-dione compounds .
Scientific Research Applications
1H-Isoindol-1-one, 2-amino-2,3-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, by binding to the active site and preventing substrate access . This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
1H-Isoindol-1-one, 2-amino-2,3-dihydro- can be compared with other similar compounds such as:
Isoindoline-1,3-dione: This compound is a precursor in the synthesis of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- and shares a similar core structure.
Phthalimide: Another related compound, phthalimide, is used in medicinal chemistry and has similar biological activities.
Indole derivatives: Indole derivatives also share structural similarities and exhibit a wide range of biological activities.
The uniqueness of 1H-Isoindol-1-one, 2-amino-2,3-dihydro- lies in its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-10-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAVZKPCEICBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351855 | |
| Record name | 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23990-34-3 | |
| Record name | 1H-Isoindol-1-one, 2-amino-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)




![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)



![Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one](/img/structure/B3349834.png)

